molecular formula C13H27NO2 B14740234 Ethyl dipentylcarbamate CAS No. 5465-92-9

Ethyl dipentylcarbamate

Cat. No.: B14740234
CAS No.: 5465-92-9
M. Wt: 229.36 g/mol
InChI Key: CASZBYBIFZEQFA-UHFFFAOYSA-N
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Description

Ethyl dipentylcarbamate is an organic compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl dipentylcarbamate can be synthesized through the reaction of dipentylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

Dipentylamine+Ethyl chloroformateEthyl dipentylcarbamate+HCl\text{Dipentylamine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Dipentylamine+Ethyl chloroformate→Ethyl dipentylcarbamate+HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl dipentylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form dipentylamine and ethyl alcohol.

    Oxidation: Under oxidative conditions, this compound can be converted to its corresponding carbamic acid derivative.

    Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Dipentylamine and ethyl alcohol.

    Oxidation: Carbamic acid derivative.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl dipentylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the production of pesticides, fungicides, and herbicides due to its stability and effectiveness.

Mechanism of Action

The mechanism of action of ethyl dipentylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

  • Ethyl diphenylcarbamate
  • Methyl carbamate
  • Propyl carbamate

Comparison: Ethyl dipentylcarbamate is unique due to its specific alkyl chain length, which influences its chemical properties and reactivity. Compared to ethyl diphenylcarbamate, this compound has different solubility and stability characteristics. Methyl and propyl carbamates have shorter alkyl chains, resulting in different physical and chemical properties.

Properties

CAS No.

5465-92-9

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

ethyl N,N-dipentylcarbamate

InChI

InChI=1S/C13H27NO2/c1-4-7-9-11-14(12-10-8-5-2)13(15)16-6-3/h4-12H2,1-3H3

InChI Key

CASZBYBIFZEQFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C(=O)OCC

Origin of Product

United States

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